molecular formula C25H18N4O3 B1202490 Asperlicin E CAS No. 93413-05-9

Asperlicin E

Cat. No. B1202490
CAS RN: 93413-05-9
M. Wt: 422.4 g/mol
InChI Key: HYHLSEUXMRFVND-AMDXRBSFSA-N
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Description

Asperlicin E is a member of the class of asperlicins that is asperlicin C in which the lactam nitrogen of the benzodiazepineone moiety has undergone addition to the 2-position of the 2-3 double bond of the indole moeity, and in which the hydrogen at the 3-position of the indole moiety has been replaced by a hydroxy group. It is a cholecystokinin antagonist. It has a role as a cholecystokinin antagonist and an Aspergillus metabolite. It is a member of asperlicins, an organic heteroheptacyclic compound, an aminal and a tertiary alcohol.

Scientific Research Applications

Biosynthesis and Molecular Structure

Asperlicin E, a member of the asperlicin family of fungal metabolites produced by Aspergillus alliaceus, is recognized for its complexity and potent biological activities. The biosynthesis of asperlicin E involves a two-enzyme pathway that generates its heptacyclic scaffold, showcasing the efficiency of its natural synthesis. This pathway has been elucidated through genetic characterization, highlighting the role of the oxidative cyclization enzyme AspB in its formation (Haynes, Gao, Tang, & Walsh, 2012).

Pharmacological Properties

Asperlicin E is noted for its role as a nonpeptide cholecystokinin (CCK) antagonist. It exhibits high affinity for CCK receptors, particularly in peripheral tissues, making it a valuable tool for studying the physiological and pharmacological actions of CCK. This includes its antagonistic effects on isolated islets, where it mitigates the stimulatory effects of CCK, and its implications in pancreatitis and pancreatic diseases (Chang et al., 1985); (Zawalich & Diaz, 1987).

Synthetic Modifications

Research has also focused on the synthesis of asperlicin E analogs. Innovations in this area aim to improve potency and water solubility, which can enhance their utility in physiological and pharmacological studies. These synthetic modifications further the understanding of the molecular design of CCK antagonists and open avenues for therapeutic applications (Bock et al., 1986).

properties

CAS RN

93413-05-9

Product Name

Asperlicin E

Molecular Formula

C25H18N4O3

Molecular Weight

422.4 g/mol

IUPAC Name

(1S,20R,28S)-28-hydroxy-3,11,19,21-tetrazaheptacyclo[17.10.0.02,11.04,9.012,17.020,28.022,27]nonacosa-2,4,6,8,12,14,16,22,24,26-decaene-10,18-dione

InChI

InChI=1S/C25H18N4O3/c30-22-14-7-1-4-10-17(14)26-21-20-13-25(32)16-9-3-5-11-18(16)27-24(25)29(20)23(31)15-8-2-6-12-19(15)28(21)22/h1-12,20,24,27,32H,13H2/t20-,24+,25-/m0/s1

InChI Key

HYHLSEUXMRFVND-AMDXRBSFSA-N

Isomeric SMILES

C1[C@H]2C3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5C(=O)N2[C@@H]6[C@]1(C7=CC=CC=C7N6)O

SMILES

C1C2C3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5C(=O)N2C6C1(C7=CC=CC=C7N6)O

Canonical SMILES

C1C2C3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5C(=O)N2C6C1(C7=CC=CC=C7N6)O

synonyms

asperlicin E

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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